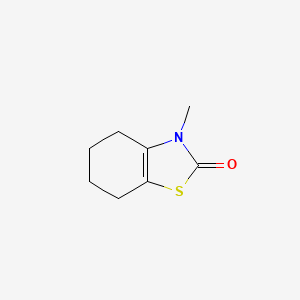
1,1'-Phosphanediylbis(2,2-dimethylpropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is an organophosphorus compound that features a phosphorus atom bonded to two 2,2-dimethylpropan-1-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropan-1-one in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one): is similar to other organophosphorus compounds such as triphenylphosphine and tributylphosphine.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and catalysis.
Tributylphosphine: Known for its use in organic synthesis and as a reducing agent.
Uniqueness
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63853-20-3 |
|---|---|
Fórmula molecular |
C10H19O2P |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropanoylphosphanyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H19O2P/c1-9(2,3)7(11)13-8(12)10(4,5)6/h13H,1-6H3 |
Clave InChI |
WMDMWAUPBITKLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)PC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
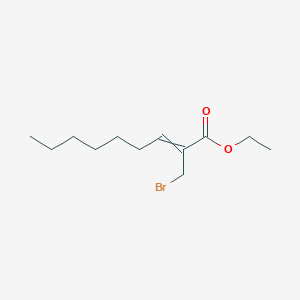
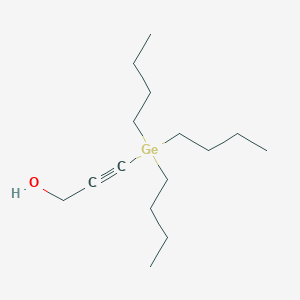
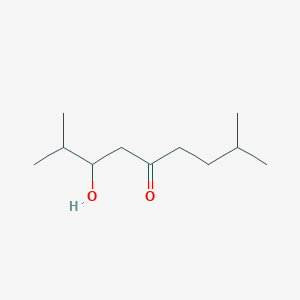
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
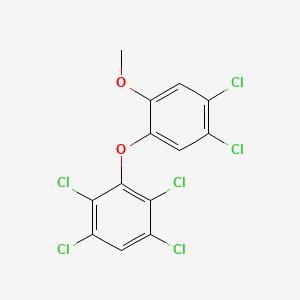
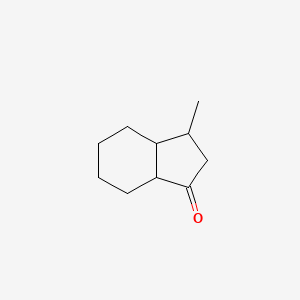
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)




